molecular formula C22H26N2 B102679 beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile CAS No. 17371-45-8

beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile

Cat. No.: B102679
CAS No.: 17371-45-8
M. Wt: 318.5 g/mol
InChI Key: HGKFSYSKZCQWHP-UHFFFAOYSA-N
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Description

Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile: is a heterocyclic organic compound with the molecular formula C22H26N2. It is known for its complex structure and is primarily used in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile typically involves the reaction of piperidine derivatives with appropriate nitriles under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride
  • This compound monohydrobromide

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications .

Properties

IUPAC Name

3-methyl-2,2-diphenyl-4-piperidin-1-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c1-19(17-24-15-9-4-10-16-24)22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKFSYSKZCQWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903270
Record name NoName_3904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17371-45-8
Record name β-Methyl-α,α-diphenyl-1-piperidinebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17371-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-methyl-α,α-diphenylpiperidine-1-butyronitrile
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